4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Overview
Description
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is an organic compound with the molecular formula C9H11ClN2O It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a tetrahydro-2H-pyran-4-yl group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with tetrahydro-2H-pyran-4-yl derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The tetrahydro-2H-pyran-4-yl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while hydrolysis can lead to the formation of pyrimidine-4-carboxylic acid derivatives.
Scientific Research Applications
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine: A similar compound with a benzofuro moiety instead of a pyrimidine ring.
2-thio-containing pyrimidines: These compounds contain a sulfur atom at the 2-position and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both a chloro group and a tetrahydro-2H-pyran-4-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-Chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The compound belongs to the pyrimidine class of heterocycles, which are known for their diverse biological activities. Pyrimidines serve as essential building blocks in nucleic acids and have been modified for various therapeutic applications. The synthesis of this compound typically involves standard organic synthesis techniques that allow for structural modifications to enhance biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research has indicated that derivatives of pyrimidine, including this compound, exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro assays demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell cycle arrest at the G1/S phase .
Table 1: Antitumor Efficacy of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HCT116 (colon cancer) | 75.1 | CDK2 inhibition, apoptosis induction |
Compound A | MCF7 (breast cancer) | 85.88 | Apoptosis via caspase activation |
Antimicrobial Activity
Pyrimidine derivatives have also been evaluated for their antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin . The mechanism often involves disruption of bacterial cell wall synthesis or interference with vital metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | IC50 (µM) | Zone of Inhibition (mm) |
---|---|---|---|
This compound | Staphylococcus aureus | 29.42 | 29.00 |
Compound B | Escherichia coli | 27.63 | 24.50 |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antitumor Mechanism : A study focusing on the effects of pyrimidine derivatives on HCT116 cells revealed that treatment with this compound led to significant apoptosis, as evidenced by increased levels of caspase-3 expression . The compound was found to induce cell cycle arrest at the G1 phase, indicating a potential mechanism for its antitumor effects.
- Inhibition of Kinases : Another important aspect is the inhibition of kinases such as CDK2 and AKT2, which are pivotal in cancer progression and survival pathways. Compounds structurally related to this compound demonstrated low micromolar activity against these kinases in vitro, suggesting a promising avenue for further development as anticancer agents .
Properties
IUPAC Name |
4-chloro-6-(oxan-4-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCEBDESUCGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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